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molecular formula C7H5BrO3 B155236 4-Bromo-2-hydroxybenzoic Acid CAS No. 1666-28-0

4-Bromo-2-hydroxybenzoic Acid

Cat. No. B155236
M. Wt: 217.02 g/mol
InChI Key: FYAKLZKQJDBBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747023B1

Procedure details

In water (22.5 ml) and a 47% aqueous solution of hydrobromic acid (22.5 ml), 4-amino-2-hydroxybenzoic acid (5.04 g) was dissolved. While the resulting solution mixture was maintained at 5° C. or lower, an aqueous solution (water: 15.0 ml) of sodium nitrite (2.26 g) was added dropwise thereto, followed by stirring for 30 minutes under ice cooling. The reaction mixture was added, in portions, to a solution of cuprous bromide (5.63 g) dissolved in a 47% aqueous solution of hydrobromic acid (15 ml) under ice cooling. The resulting mixture was stirred at room temperature for 150 minutes. Ethyl acetate was added to the reaction mixture for extraction. The organic layer so obtained was washed with water and then dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane˜10% methanol—dichloromethane), whereby 4-bromo-2-hydroxybenzoic acid (5.51 g) was obtained as a crudely purified product.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
5.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.04 g
Type
reactant
Reaction Step Four
Quantity
22.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
22.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:11])[CH:3]=1.N([O-])=O.[Na+].C(OCC)(=O)C.[BrH:22]>O>[Br:22][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
cuprous bromide
Quantity
5.63 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
5.04 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)O
Name
Quantity
22.5 mL
Type
reactant
Smiles
Br
Name
Quantity
22.5 mL
Type
solvent
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
Br
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 150 minutes
Duration
150 min
CUSTOM
Type
CUSTOM
Details
The organic layer so obtained
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column (dichloromethane˜10% methanol—dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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